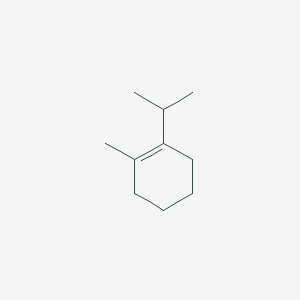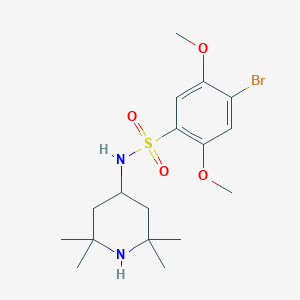
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether, also known as DPPE, is a chemical compound that has been widely used in scientific research. DPPE is a potent inhibitor of the protein-protein interaction between the tumor suppressor protein p53 and its negative regulator MDM2. This interaction is critical for the regulation of the p53 pathway, which plays a crucial role in the prevention of cancer development.
作用機序
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether inhibits the interaction between p53 and MDM2 by binding to the hydrophobic pocket of MDM2. This binding prevents the interaction between p53 and MDM2, leading to the stabilization and activation of p53. The activation of p53 can induce cell cycle arrest, DNA repair, and apoptosis, thereby preventing the development of cancer.
Biochemical and Physiological Effects:
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to induce the stabilization and activation of p53, leading to the induction of cell cycle arrest, DNA repair, and apoptosis. 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether is a potent inhibitor of the p53-MDM2 interaction, making it an excellent tool for studying the p53 pathway and its regulation. 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively used in scientific research, and its effects are well-characterized. However, 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be toxic to cells at high concentrations, making it challenging to use in some experiments. In addition, 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be difficult to solubilize, which can limit its use in some assays.
将来の方向性
There are several future directions for the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research. One future direction is the development of more potent and selective inhibitors of the p53-MDM2 interaction. Another future direction is the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in combination with other cancer therapies, such as chemotherapy and radiation therapy. Finally, the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in animal models of cancer could provide valuable insights into the role of the p53 pathway in cancer development and progression.
Conclusion:
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether is a potent inhibitor of the p53-MDM2 interaction, making it an excellent tool for studying the p53 pathway and its regulation. 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively used in scientific research, and its effects are well-characterized. 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to induce the stabilization and activation of p53, leading to the induction of cell cycle arrest, DNA repair, and apoptosis. 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has also been shown to inhibit the growth of cancer cells in vitro and in vivo. However, 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be toxic to cells at high concentrations, making it challenging to use in some experiments. In addition, 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be difficult to solubilize, which can limit its use in some assays. There are several future directions for the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in scientific research, including the development of more potent and selective inhibitors of the p53-MDM2 interaction, the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in combination with other cancer therapies, and the use of 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether in animal models of cancer.
合成法
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether can be synthesized by the reaction of 2,4-dimethyl-5-nitrophenyl ethyl ether with piperidine-1-sulfonic acid in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, and the product is obtained in good yield after purification.
科学的研究の応用
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been extensively used in scientific research as a tool to study the p53 pathway and its regulation. The p53 pathway is a critical tumor suppressor pathway that is frequently disrupted in cancer cells. 2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether has been shown to inhibit the interaction between p53 and MDM2, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, DNA repair, and apoptosis, thereby preventing the development of cancer.
特性
製品名 |
2,4-Dimethyl-5-(1-piperidinylsulfonyl)phenyl ethyl ether |
|---|---|
分子式 |
C15H23NO3S |
分子量 |
297.4 g/mol |
IUPAC名 |
1-(5-ethoxy-2,4-dimethylphenyl)sulfonylpiperidine |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-14-11-15(13(3)10-12(14)2)20(17,18)16-8-6-5-7-9-16/h10-11H,4-9H2,1-3H3 |
InChIキー |
HKFYWIKPDCUOMN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCC2 |
正規SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224999.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)



![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)




![1-[(4-iodophenyl)sulfonyl]-2-methyl-4,5-dihydro-1H-imidazole](/img/structure/B225089.png)